molecular formula C21H24N2O3 B6104775 2-(2,4,5-trimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline

2-(2,4,5-trimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No. B6104775
M. Wt: 352.4 g/mol
InChI Key: NKBBGJSFOQYNQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4,5-trimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline (TMBC) is a naturally occurring compound that has been found in various plant species. It is a beta-carboline alkaloid that has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry.

Mechanism of Action

2-(2,4,5-trimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been found to act as a monoamine oxidase inhibitor (MAOI) and has been shown to increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. It has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter levels in the brain, the inhibition of oxidative stress, and the regulation of gene expression. It has also been found to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2,4,5-trimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline in lab experiments is its ability to act as a selective MAOI, which can be useful in studying the role of monoamine neurotransmitters in various physiological processes. However, one limitation of using this compound is its potential to interact with other drugs and compounds, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 2-(2,4,5-trimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline, including its potential use in the treatment of neurodegenerative diseases, its role in the regulation of gene expression, and its potential use as an anti-inflammatory agent. Further studies are needed to fully understand the mechanisms underlying the effects of this compound and to determine its potential therapeutic applications in various fields.

Synthesis Methods

2-(2,4,5-trimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline can be synthesized through various methods, including the Pictet-Spengler reaction, which involves the condensation of tryptamine and an aldehyde. Other methods include the oxidative coupling of tryptamine and an aldehyde using copper salts or the use of palladium-catalyzed coupling reactions.

Scientific Research Applications

2-(2,4,5-trimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.

properties

IUPAC Name

2-[(2,4,5-trimethoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-24-19-11-21(26-3)20(25-2)10-14(19)12-23-9-8-16-15-6-4-5-7-17(15)22-18(16)13-23/h4-7,10-11,22H,8-9,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBBGJSFOQYNQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CN2CCC3=C(C2)NC4=CC=CC=C34)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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